molecular formula C20H25ClO4 B5079144 1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

Cat. No.: B5079144
M. Wt: 364.9 g/mol
InChI Key: ZQZAJVSCWBYINP-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is an organic compound with a complex structure It is characterized by the presence of a chloro group, multiple ethoxy and phenoxy groups, and dimethyl substitutions on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ethoxy and phenoxy groups can engage in hydrogen bonding and other interactions. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethane: Similar structure but with different functional groups.

    1-Chloro-2-methoxyethane: Simpler structure with fewer ethoxy groups.

    1-Chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene: Similar structure with different substitution patterns.

Uniqueness

1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is unique due to its specific combination of functional groups and substitution patterns.

Properties

IUPAC Name

1-chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-4-23-18-7-5-6-8-19(18)24-11-9-22-10-12-25-20-16(3)13-15(2)14-17(20)21/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAJVSCWBYINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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